Sulfonamide vs. Carboxamide Isostere: Receptor‑Binding Structural Similarity and Selectivity Implications for 5‑HT₁A/D₂ Ligand Design
In a systematic head‑to‑head study of arylpiperazinylalkyl carboxamide and sulfonamide pairs, the sulfonamide 9b (i.e., the sulfonamide isostere) exhibited only ~40% structural similarity between its 5‑HT₁A‑bound and D₂‑bound conformations, compared with ~83% for the matched carboxamide 9a. This reduced conformational conservation suggests a greater capacity for achieving receptor selectivity [1]. The same study reported that benzyl‑substituted sulfonamides in the series achieved the highest serotonergic affinity, with Ki values at 5‑HT₇ receptors ranging from 8 to 85 nM [1]. For procurement decisions targeting selective serotonergic tool compounds, building blocks bearing the sulfonamide motif (as in the target compound) offer a rational starting point distinct from carboxamide‑based alternatives.
| Evidence Dimension | Structural similarity between 5‑HT₁A‑bound and D₂‑bound conformations |
|---|---|
| Target Compound Data | ~40% structural similarity for sulfonamide 9b |
| Comparator Or Baseline | ~83% structural similarity for carboxamide 9a |
| Quantified Difference | ~43 percentage‑point reduction in inter‑receptor conformational similarity for sulfonamide vs. carboxamide |
| Conditions | Molecular modeling of carboxamide 9a and sulfonamide 9b docked into 5‑HT₁A and D₂ receptors (Kowalski et al., 2017) |
Why This Matters
The ~2‑fold lower inter‑receptor conformational similarity of the sulfonamide scaffold provides a structural rationale for pursuing sulfonamide‑based building blocks when selectivity between closely related GPCRs is a program objective.
- [1] Kowalski, P.; Śliwa, P.; Satała, G.; Kurczab, R.; Bartos, I.; Zuchowicz, K. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Arch. Pharm. (Weinheim) 2017, 350, e1700090. PMID: 28846141. View Source
